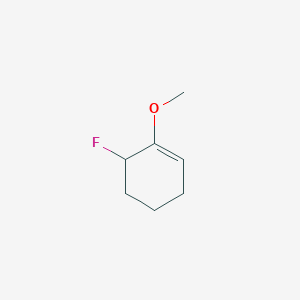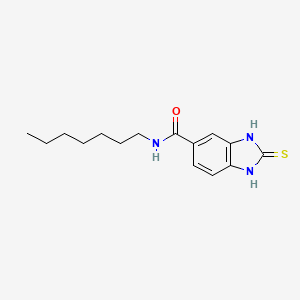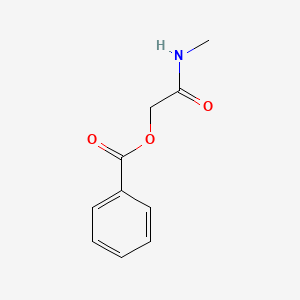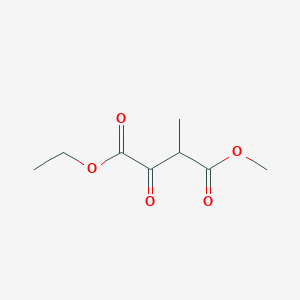
5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1,4-methanotetralin: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system with two methyl groups attached to the 5th and 6th positions of the tetralin structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-methanotetralin typically involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This method allows for the formation of the desired polycyclic structure with high specificity .
Industrial Production Methods: Industrial production methods for 5,6-Dimethyl-1,4-methanotetralin are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1,4-methanotetralin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Scientific Research Applications
Chemistry: 5,6-Dimethyl-1,4-methanotetralin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It can serve as a model compound to investigate the metabolism and toxicity of similar structures.
Medicine: Research into related compounds has shown promise in areas such as anticancer and antimicrobial activity .
Industry: In industrial applications, 5,6-Dimethyl-1,4-methanotetralin can be used as an intermediate in the production of dyes, polymers, and other materials. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,4-methanotetralin involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
1,4-Dimethylbenzene: This compound has a similar structure but lacks the fused ring system of 5,6-Dimethyl-1,4-methanotetralin.
5,6-Dimethylbenzimidazole: This compound has a similar methyl substitution pattern but contains an imidazole ring instead of a tetralin structure.
Uniqueness: 5,6-Dimethyl-1,4-methanotetralin is unique due to its fused ring system and specific methyl substitution pattern. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101126-30-1 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3 |
InChI Key |
RJUTZFRMAJOIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3CCC2C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)





![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)




